Cas no 1258651-69-2 (5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde)

5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-63799-0.25g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 0.25g |
$271.0 | 2023-02-13 | ||
Enamine | EN300-63799-1.0g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 1.0g |
$600.0 | 2023-02-13 | ||
TRC | M335923-100mg |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 100mg |
$ 250.00 | 2022-06-03 | ||
Enamine | EN300-63799-0.5g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 0.5g |
$468.0 | 2023-02-13 | ||
Chemenu | CM458614-250mg |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 95%+ | 250mg |
$265 | 2023-01-04 | |
Chemenu | CM458614-1g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 95%+ | 1g |
$617 | 2023-01-04 | |
Aaron | AR01A9ON-1g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 95% | 1g |
$850.00 | 2025-02-09 | |
Aaron | AR01A9ON-2.5g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 95% | 2.5g |
$1640.00 | 2025-02-09 | |
1PlusChem | 1P01A9GB-2.5g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 95% | 2.5g |
$1507.00 | 2025-03-04 | |
1PlusChem | 1P01A9GB-5g |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258651-69-2 | 95% | 5g |
$2209.00 | 2024-07-09 |
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報
5-Methoxy-1-Methyl-3-(Propan-2-Yl)-1H-Pyrazole-4-Carbaldehyde
The compound 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1258651-69-2) is a fascinating organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in recent years due to their diverse biological activities and chemical versatility. The molecule's structure features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This core structure is further substituted with a methoxy group at position 5, a methyl group at position 1, an isopropyl group at position 3, and an aldehyde group at position 4. These substituents contribute to the compound's chemical reactivity, stability, and potential bioactivity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and development. The pyrazole ring serves as a versatile scaffold for the design of bioactive molecules, including anti-inflammatory agents, antitumor drugs, and antimicrobial compounds. The substitution pattern of 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde makes it particularly interesting for exploring its potential as a lead compound in medicinal chemistry. The methoxy group at position 5 introduces electron-donating effects, which can influence the molecule's reactivity and interaction with biological targets. Similarly, the methyl group at position 1 and the isopropyl group at position 3 provide steric bulk and hydrophobicity, which are crucial for optimizing pharmacokinetic properties such as absorption and bioavailability.
The aldehyde group at position 4 of the molecule adds another layer of functionality. Aldehydes are known for their ability to participate in various condensation reactions, such as the aldol reaction or the formation of imine bonds. This feature makes 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde a valuable building block in organic synthesis. Researchers have explored its use in constructing more complex molecules with enhanced biological activities. For instance, coupling reactions involving the aldehyde group have been employed to create conjugated systems that exhibit improved antioxidant or antiproliferative properties.
In terms of synthesis, several methods have been reported for the preparation of pyrazole derivatives like 5-methoxy-1-methyl-3-(propan-2-y l)-1H-pyrazole -4-carbaldehyde. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of an appropriate diamine with a carbonyl compound can lead to the formation of the pyrazole ring system. Subsequent functionalization steps allow for the introduction of substituents such as methoxy, methyl, isopropyl, and aldehyde groups. Recent advancements in catalytic methods and green chemistry have also enabled more efficient and environmentally friendly syntheses of such compounds.
The biological activity of 5-methoxy -1 -methyl -3 -(propan -2 -yl ) -1 H -pyrazole -4 -carbaldehyde has been a subject of extensive research. In vitro studies have demonstrated its potential as an antioxidant agent due to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has shown moderate antiproliferative activity against certain cancer cell lines, suggesting its potential role in anticancer therapy. Furthermore, its anti-inflammatory properties have been explored in experimental models, highlighting its ability to suppress pro-inflammatory cytokines and reduce inflammation-related pathways.
The pharmacokinetic profile of this compound is another area of interest for researchers. The presence of hydrophilic groups like the methoxy moiety may enhance its solubility and absorption across biological membranes. However, further studies are required to fully understand its bioavailability and metabolic fate in vivo. Preclinical studies using animal models could provide valuable insights into its pharmacokinetics and toxicity profile.
In conclusion, 5-methoxy -1 -methyl -3 -(propan -2 -yl ) -1 H -pyrazole -4 -carbaldehyde (CAS No . 1258651 -69 -2) represents a promising candidate for further exploration in drug discovery and organic synthesis. Its unique structural features and diverse functional groups make it a versatile molecule with potential applications in various therapeutic areas. Continued research into its biological activity, synthesis methods, and pharmacokinetics will undoubtedly shed more light on its full potential as a valuable compound in medicinal chemistry.
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